molecular formula C16H17BrF3N3O3 B10901841 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide

Cat. No.: B10901841
M. Wt: 436.22 g/mol
InChI Key: VHDHMVRDLVFAPG-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide is a synthetic organic compound characterized by its unique pyrazole and benzylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetamide Formation: The final step involves the reaction of the brominated pyrazole with 3,5-dimethoxybenzylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway, leading to reduced inflammation and inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide
  • 2-[4-bromo-5-methyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide

Uniqueness

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide stands out due to its specific trifluoromethyl and bromo substituents, which confer unique electronic and steric properties. These properties enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound in drug discovery and material science.

Properties

Molecular Formula

C16H17BrF3N3O3

Molecular Weight

436.22 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(3,5-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C16H17BrF3N3O3/c1-9-14(17)15(16(18,19)20)22-23(9)8-13(24)21-7-10-4-11(25-2)6-12(5-10)26-3/h4-6H,7-8H2,1-3H3,(H,21,24)

InChI Key

VHDHMVRDLVFAPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC(=CC(=C2)OC)OC)C(F)(F)F)Br

Origin of Product

United States

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